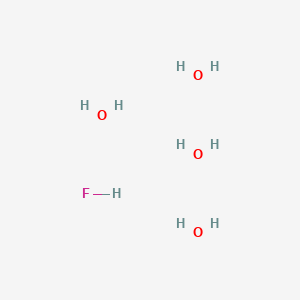

Hydrofluoric acid, tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydrofluoric acid, tetrahydrate is a compound consisting of hydrogen fluoride and water in a 1:4 ratio. It is a colorless, highly corrosive liquid that is used in various industrial and scientific applications. Hydrofluoric acid is known for its ability to dissolve glass and other silicate materials, making it a valuable reagent in many chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrofluoric acid, tetrahydrate can be synthesized by dissolving anhydrous hydrogen fluoride in water. The reaction is highly exothermic, releasing a significant amount of heat. The general reaction is as follows:

HF (g)+H2O (l)→HF⋅4H2O (l)

Industrial Production Methods

Industrially, hydrofluoric acid is produced by the reaction of sulfuric acid with fluorite (calcium fluoride). The reaction is carried out at high temperatures, and the resulting hydrogen fluoride gas is then dissolved in water to produce hydrofluoric acid:

CaF2+H2SO4→2HF+CaSO4

Chemical Reactions Analysis

Types of Reactions

Hydrofluoric acid, tetrahydrate undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: Hydrofluoric acid can act as a reducing agent in certain reactions.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluoride ion replaces other groups in organic and inorganic compounds.

Common Reagents and Conditions

Common reagents used with hydrofluoric acid include silicon dioxide, which reacts to form silicon tetrafluoride and water:

SiO2+4HF→SiF4+2H2O

Major Products

The major products formed from reactions involving hydrofluoric acid include various fluorine-containing compounds such as silicon tetrafluoride, uranium hexafluoride, and aluminum trifluoride .

Scientific Research Applications

Hydrofluoric acid, tetrahydrate has numerous applications in scientific research:

Chemistry: It is used in the synthesis of organofluorine compounds, which are important in pharmaceuticals and agrochemicals.

Biology: Hydrofluoric acid is used in the preparation of biological samples for electron microscopy by etching away silicate materials.

Medicine: It is used in the production of certain pharmaceuticals, including antidepressants like fluoxetine.

Mechanism of Action

Hydrofluoric acid exerts its effects primarily through the release of fluoride ions, which can penetrate tissues and disrupt cellular processes. The fluoride ions can bind to calcium and magnesium ions in the body, leading to severe toxicity. In industrial applications, the fluoride ions react with silicon and other elements to form stable fluorine-containing compounds .

Comparison with Similar Compounds

Similar Compounds

Hydrochloric Acid (HCl): Like hydrofluoric acid, hydrochloric acid is a strong acid used in various industrial processes. it does not have the same ability to dissolve silicate materials.

Sulfuric Acid (H2SO4): Sulfuric acid is another strong acid used in industry, but it is primarily used for its dehydrating properties rather than its ability to dissolve silicates.

Nitric Acid (HNO3): Nitric acid is a strong oxidizing agent used in the production of fertilizers and explosives. It does not share the same reactivity with silicates as hydrofluoric acid.

Uniqueness

Hydrofluoric acid is unique in its ability to dissolve glass and other silicate materials, making it indispensable in certain industrial and scientific applications. Its high reactivity with silicon compounds sets it apart from other acids .

Properties

CAS No. |

375372-42-2 |

|---|---|

Molecular Formula |

FH9O4 |

Molecular Weight |

92.07 g/mol |

IUPAC Name |

tetrahydrate;hydrofluoride |

InChI |

InChI=1S/FH.4H2O/h1H;4*1H2 |

InChI Key |

VXYRNRFVDXPZKA-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)

![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)

![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)

![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)

![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)

![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)

![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)